1H-Indole, 2-bromo-7-methyl-
Description
Contextual Significance of Indole (B1671886) Derivatives in Organic Synthesis
Indole and its derivatives are versatile and vital heterocyclic scaffolds in organic synthesis. cymitquimica.com Their structure is a fundamental component of numerous natural products, pharmaceuticals, and advanced organic materials. cymitquimica.com The indole framework is considered a "privileged structure" in medicinal chemistry, as it is a key building block in a multitude of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-hypertensive properties. mdpi.comresearchgate.net The continuous exploration of new synthetic methods for creating and modifying the indole core underscores its broad utility and the ongoing drive to harness its potential in novel applications. mdpi.com
Importance of Halogenated Indoles as Synthetic Intermediates and Scaffolds
Within the extensive family of indole derivatives, halogenated indoles are particularly valuable as synthetic intermediates. The presence of a halogen atom, such as bromine, on the indole ring provides a reactive "handle" for further molecular elaboration. This feature is especially useful in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com
The bromine substituent on compounds like 1H-Indole, 2-bromo-7-methyl- can readily participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination processes. This capability allows for the precise and regioselective introduction of a wide variety of functional groups, making halogenated indoles highly versatile building blocks for constructing complex molecular architectures. This synthetic flexibility is crucial in fields like drug discovery, where specific substitution patterns are often required to achieve desired biological activity.
Research Trajectories and Academic Objectives Pertaining to 1H-Indole, 2-bromo-7-methyl-
Research focusing on 1H-Indole, 2-bromo-7-methyl- is centered on its utility as a specialized building block in synthetic chemistry. The compound's unique structure, featuring a bromine atom at the 7-position and a methyl group at the 2-position, provides a dual-functionality that chemists can exploit. The bromine atom serves as a key site for cross-coupling reactions, while the methyl group provides steric and electronic influence that can affect reaction selectivity.
Academic objectives involving this compound are primarily directed towards its application in medicinal chemistry and materials science. chemscene.com It serves as a precursor for synthesizing more complex heterocyclic structures with precisely defined substitution patterns, which is a critical aspect of developing new therapeutic agents. The main types of reactions that 1H-Indole, 2-bromo-7-methyl- undergoes include nucleophilic substitution, oxidation, reduction, and metal-catalyzed coupling reactions. smolecule.com This reactivity profile makes it a target for researchers aiming to develop novel compounds for pharmaceutical and electronic material applications. chemscene.com
Chemical Properties and Identification
The fundamental properties of 1H-Indole, 2-bromo-7-methyl- are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-2-methyl-1H-indole | nih.gov |
| Molecular Formula | C₉H₈BrN | nih.gov |
| Molecular Weight | 210.07 g/mol | nih.gov |
| CAS Number | 302912-38-5 | nih.gov |
| Canonical SMILES | CC1=CC2=C(N1)C(=CC=C2)Br | nih.gov |
| InChI Key | YFEGQGALXHJBIQ-UHFFFAOYSA-N | nih.gov |
Synthetic Utility and Research Applications
The primary research application of 1H-Indole, 2-bromo-7-methyl- is as a versatile intermediate for creating more elaborate molecules. Its reactivity is key to its role in synthetic chemistry.
| Reaction Type | Description | Research Area | Source(s) |
| Cross-Coupling Reactions | The bromine at the C7 position enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to introduce aryl, alkynyl, and amino groups. | Medicinal Chemistry, Materials Science | |
| Substitution Reactions | The bromine atom can be replaced by various nucleophiles to create new functionalized indole derivatives. | Organic Synthesis | |
| Oxidation/Reduction | The indole ring can be chemically modified through oxidation or reduction to form different classes of derivatives. | Synthetic Chemistry | |
| Building Block | Used as a starting material for the synthesis of complex heterocyclic architectures and potential drug candidates. | Pharmaceutical Development, Drug Discovery | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-3-2-4-7-5-8(10)11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVPSGUAHOIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Indole, 2 Bromo 7 Methyl
Retrosynthetic Strategies and Key Precursors for 2-bromo-7-methylindole
Retrosynthetic analysis of 1H-Indole, 2-bromo-7-methyl- involves disconnecting the molecule into simpler, more readily available precursors. The primary disconnections focus on the bonds formed during the indole (B1671886) ring synthesis and the introduction of the substituents.
Two main retrosynthetic strategies can be envisioned:
Strategy A: Indole ring formation from a pre-functionalized benzene (B151609) ring. This is the most common approach. The indole is disconnected to reveal a substituted aniline (B41778) or nitrobenzene (B124822) precursor. The key is to have the methyl group and a bromine atom (or a precursor to it) already in the correct positions on the six-membered ring. Key precursors for this strategy include:
Substituted Anilines: o-toluidine (B26562) (2-methylaniline) guidechem.comprepchem.comchemicalbook.com or derivatives like 4-bromo-2-methylaniline (B145978). google.com These are common starting materials for syntheses that build the pyrrole (B145914) ring onto the existing aniline.
Substituted Phenylhydrazines: (2-methylphenyl)hydrazine or (2-methyl-substituted-phenyl)hydrazine. This is central to the Fischer indole synthesis, where the hydrazine (B178648) is condensed with a carbonyl compound. google.com
Substituted Nitroarenes: Ortho-substituted nitroarenes are crucial for the Bartoli indole synthesis. wikipedia.orgresearchgate.netjk-sci.com A plausible precursor would be 1-bromo-2-methyl-3-nitrobenzene or 2-methyl-1-nitrobenzene, where the bromine is either present initially or introduced later.
Strategy B: Substitution on a pre-formed indole core. This strategy begins with a simpler indole, such as 7-methylindole (B51510), followed by the introduction of the bromine atom at the C2 position.
Key Precursor: 7-Methylindole is the primary starting material for this route. guidechem.comwikipedia.org The challenge in this approach lies in controlling the regioselectivity of the bromination, as electrophilic substitution on the indole ring typically favors the C3 position. nih.govresearchgate.net
The choice of strategy dictates the specific synthetic methodologies that can be employed, as detailed in the following sections.
Classical and Modern Approaches to Indole Core Construction
The formation of the indole nucleus is a central theme in heterocyclic chemistry, with numerous named reactions developed for this purpose. These methods can be adapted for the synthesis of substituted indoles like 2-bromo-7-methylindole.
Fischer Indole Synthesis Adaptations for Substituted Indoles
The Fischer indole synthesis is a robust and widely used method for preparing indoles by heating an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. alfa-chemistry.comwikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a prepchem.comprepchem.com-sigmatropic rearrangement to form the indole. wikipedia.orgbyjus.com
For the synthesis of a 7-methyl substituted indole, the logical starting material would be (2-methylphenyl)hydrazine. The choice of the carbonyl component determines the substitution at the C2 and C3 positions. To obtain a 2-bromo substituent, a direct Fischer synthesis is not straightforward. A more viable adaptation involves a multi-step sequence:
Formation of a 7-methylindole-2-carboxylate ester: A common approach involves the condensation of (2-methylphenyl)hydrazine with a pyruvate (B1213749) ester (e.g., ethyl pyruvate). google.com
Cyclization: The resulting hydrazone is then cyclized under acidic conditions (e.g., polyphosphoric acid, zinc chloride) to yield ethyl 7-methylindole-2-carboxylate. google.comrsc.org
Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the carboxylic acid, which can then be decarboxylated to give 7-methylindole.
Bromination: The final step would be the bromination of 7-methylindole, which presents regioselectivity challenges as discussed later.
A patent for the synthesis of the related 4-bromo-7-methylindole-2-carboxylic acid utilizes the Fischer synthesis by reacting 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate, followed by cyclization. google.com This demonstrates the utility of using pre-brominated phenylhydrazines to control the final substitution pattern.
| Fischer Synthesis Adaptation | Starting Materials | Key Intermediates | Product |
| Synthesis via Carboxylate google.com | 5-bromo-2-methylphenylhydrazine, Ethyl pyruvate | Ethyl pyruvate-5-bromo-2-methylphenylhydrazone | 4-bromo-7-methylindole-2-carboxylic acid |
Bartoli Indole Synthesis and its Variants for Regioselective Introduction of Substituents
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles. wikipedia.orgresearchgate.net The reaction involves the addition of a vinyl Grignard reagent (typically three equivalents) to an ortho-substituted nitroarene. wikipedia.orgname-reaction.com The presence of a bulky substituent at the ortho position is often necessary for the reaction to proceed with high yield. wikipedia.orgjk-sci.com
This method is particularly well-suited for the synthesis of 7-methylindole derivatives. A plausible route to 1H-Indole, 2-bromo-7-methyl- could involve:
Starting Material: An ortho-substituted nitrobenzene such as 2-bromo-1-methyl-3-nitrobenzene or 1-bromo-2-methyl-3-nitrobenzene.
Reaction: Treatment with vinylmagnesium bromide. The reaction mechanism involves initial addition of the Grignard reagent to the nitro group, formation of a nitroso intermediate, a second Grignard addition, and a crucial prepchem.comprepchem.com-sigmatropic rearrangement that leads to the indole ring. wikipedia.orgname-reaction.com
A significant advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole rings. wikipedia.org For instance, using a substituted vinyl Grignard reagent allows for the introduction of substituents at the C2 or C3 positions. jk-sci.com A notable variation is the Dobbs modification, which uses an ortho-bromine as a removable directing group, enhancing the scope of the reaction. wikipedia.org
| Bartoli Synthesis Parameters | Description |
| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent. researchgate.netjk-sci.com |
| Stoichiometry | Three equivalents of the Grignard reagent are typically required for nitroarenes. wikipedia.org |
| Key Advantage | Provides excellent regioselectivity for 7-substituted indoles. wikipedia.orgresearchgate.net |
| Mechanism Highlight | Involves a prepchem.comprepchem.com-sigmatropic rearrangement. name-reaction.com |
Oxidative Cyclization Methodologies
Oxidative cyclization represents another class of reactions for indole synthesis. These methods often involve the formation of a key C-N or C-C bond via an oxidation step. While specific examples leading directly to 2-bromo-7-methylindole are not prominent in the initial search, general principles can be applied. For example, some modern synthetic routes involve the cyclization of appropriately substituted anilines. A facile synthesis of 2-bromoindoles has been reported via the Cs₂CO₃-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. rsc.org This suggests a strategy where 2-methylaniline could be converted to a 2-(gem-dibromovinyl)-6-methylaniline derivative, which would then undergo cyclization to form the desired product.
Palladium-Catalyzed Annulation Reactions for Indole Formation
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic rings. These methods offer mild conditions, high efficiency, and broad functional group tolerance. organic-chemistry.org
One such strategy is the direct annulation of 2-haloanilines with ketones or alkynes. organic-chemistry.org A synthesis for 1H-Indole, 2-bromo-7-methyl- could be envisioned starting from a 2-chloro- or 2-bromo-6-methylaniline (B1334028) derivative, which is then coupled with a suitable carbonyl compound or alkyne in the presence of a palladium catalyst. organic-chemistry.org
Another powerful palladium-catalyzed approach involves a sequence of coupling and cyclization reactions. A patent describing the preparation of 5-bromo-7-methylindole utilizes a Sonogashira coupling between an iodinated aniline derivative and an alkyne, followed by a ring-closing reaction to form the indole nucleus. google.com This highlights the utility of palladium catalysis in constructing the core structure from functionalized precursors.
| Palladium-Catalyzed Method | Precursors | Catalyst System (Example) | Reference |
| Direct Annulation | 2-chloroanilines, ketones | [Pd(tBu₃P)₂], K₃PO₄ | organic-chemistry.org |
| Sonogashira Coupling & Cyclization | 4-bromo-2-iodo-6-methylaniline, Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine (B128534) | google.com |
Direct and Indirect Strategies for Bromine and Methyl Group Introduction
The placement of the bromine and methyl groups can be achieved either by functionalizing a pre-formed indole ring (direct strategy) or by using starting materials that already contain these substituents (indirect strategy).
The indirect strategy is generally preferred as it offers better control over regioselectivity. As discussed in the sections above, methods like the Fischer, Bartoli, and palladium-catalyzed syntheses typically start with a pre-substituted benzene ring (e.g., a derivative of o-toluidine or 2-methylnitrobenzene). For instance, using 4-bromo-2-methylaniline or 5-bromo-2-methylphenylhydrazine ensures the final position of the methyl and bromo groups on the carbocyclic part of the indole. google.comgoogle.com Synthesizing 2-bromoindoles via the cyclization of 2-(gem-dibromovinyl)anilines is another effective indirect method. rsc.org
The direct strategy , particularly the bromination of 7-methylindole, is more challenging. Electrophilic aromatic substitution on the indole ring is highly regioselective.
Bromination at C3: The most electron-rich position of the indole nucleus is C3, making it the primary site for electrophilic attack. Enzymatic and chemical bromination of indoles, including 7-methylindole, predominantly yields the 3-bromo derivative. nih.govresearchgate.net
Bromination at C2: Achieving direct bromination at the C2 position is difficult and often requires indirect methods. This could involve protecting the C3 position, performing the bromination, and then deprotecting. Alternatively, a halogen dance reaction or directed metallation followed by quenching with a bromine source could potentially be employed, though these are more complex routes.
Therefore, constructing the indole ring from precursors already bearing the methyl group and a bromine atom (or a group that can be converted to one) is the most reliable and commonly employed strategy for synthesizing specifically substituted indoles like 1H-Indole, 2-bromo-7-methyl-.
Regioselective Bromination Protocols (e.g., using N-bromosuccinimide)
The direct bromination of the indole nucleus is a common strategy for introducing a bromine atom. However, the inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Therefore, achieving regioselective bromination at the C2 position requires specific strategies.
One of the most widely used reagents for the bromination of indoles is N-bromosuccinimide (NBS). organic-chemistry.org It is favored as a mild and selective source of electrophilic bromine. nih.gov The regioselectivity of the bromination of 3-substituted indoles can often be controlled by varying the reaction conditions and the nature of the substituent on the indole nitrogen. researchgate.net For a 7-methylindole, achieving C2 bromination typically involves protecting the more reactive C3 position or utilizing conditions that favor C2 substitution. If the C3 position is unsubstituted, it is the most susceptible to bromination. bridgew.edu Efficient methods for the synthesis of 2-bromoindoles often involve the treatment of an indole with a brominating agent like NBS in a suitable solvent. acs.org The reaction mechanism can proceed through either an electrophilic or a free radical pathway, and the choice of conditions dictates the outcome. researchgate.net
Introduction of the Methyl Group at Position 7
Direct C-H functionalization to introduce a methyl group at the C7 position of an indole ring is a significant synthetic challenge. rsc.orgacs.org While methods for C-H functionalization at various positions on the indole's benzene ring have been developed, they often require specific directing groups. rsc.orgresearchgate.net
Consequently, a more common and practical approach is to begin the synthesis with a precursor that already contains the methyl group at the desired position. For the synthesis of 1H-Indole, 2-bromo-7-methyl-, a typical starting material would be a derivative of 2-methylaniline, where the methyl group corresponds to the eventual C7 position of the indole ring. This strategy circumvents the difficulties of direct C7-methylation of the indole core and is frequently employed in multi-step syntheses. google.com
Multi-Step Approaches via Functional Group Interconversions (e.g., iodination, Sonogashira coupling, ring closing)
Multi-step syntheses provide a robust and versatile route to highly substituted indoles like 1H-Indole, 2-bromo-7-methyl-. A prominent example involves the construction of the indole ring from a substituted aniline precursor, often utilizing palladium-catalyzed cross-coupling reactions. nih.gov
A representative synthetic sequence can be outlined as follows google.com:
Iodination : The synthesis may begin with 4-bromo-2-methylaniline. An initial iodination step is performed to introduce an iodine atom ortho to the amino group. Reagents like N-iodosuccinimide (NIS) are suitable for this transformation. google.com
Sonogashira Coupling : The resulting iodinated aniline derivative undergoes a Sonogashira coupling reaction with a terminal alkyne, such as trimethylsilylacetylene. This palladium- and copper-catalyzed reaction forms a crucial carbon-carbon bond. nih.govorganic-chemistry.orgresearchgate.net
Ring Closing (Cyclization) : The product from the Sonogashira coupling is then subjected to a ring-closing reaction to form the indole nucleus. This cyclization is often promoted by a base and can be part of a one-pot procedure following the coupling step. nih.govorganic-chemistry.org
C2-Bromination : Once the 7-methylindole ring is formed, the final step is the regioselective bromination at the C2 position, as described in section 2.3.1.
This multi-step approach offers excellent control over the substitution pattern of the final indole product. google.comorganic-chemistry.org
Optimization of Reaction Parameters and Yields
To maximize the efficiency of the synthesis of 1H-Indole, 2-bromo-7-methyl-, careful optimization of various reaction parameters is essential. These include the choice of solvent, the catalyst system, temperature, pressure, and reaction time. beilstein-journals.org
Solvent Effects and Selection in Indole Synthesis
The choice of solvent can significantly influence the outcome of chemical reactions, including the synthesis and functionalization of indoles. researchgate.net Solvent properties such as polarity, protic/aprotic nature, and coordinating ability can affect reaction rates, selectivity, and yields. For instance, in an electrochemical bromination of indole, the yield varied significantly with the solvent used. mdpi.com
| Solvent | Yield (%) |
|---|---|
| 1,4-Dioxane | Trace |
| Tetrahydrofuran (THF) | 39 |
| Dichloroethane (DCE) | 43 |
Table 1: Effect of Solvent on the Yield of an Indole Bromination Reaction. Data sourced from a study on the electrochemical bromination of indole. mdpi.com
In palladium-catalyzed reactions like the Sonogashira coupling, polar aprotic solvents such as dimethylformamide (DMF) are often employed because they can dissolve the various components of the reaction mixture and facilitate the catalytic cycle. organic-chemistry.orgnih.gov
Catalyst Systems and Ligand Design (e.g., Lewis acids, copper and palladium complexes)
Catalyst systems are at the heart of many modern synthetic methods for indoles. In the multi-step synthesis involving Sonogashira coupling, the catalyst system typically consists of a palladium source and a copper(I) co-catalyst. The performance of the palladium catalyst is heavily dependent on the choice of ligand. nih.govorganic-chemistry.org
Bulky, electron-rich phosphine (B1218219) ligands, such as X-Phos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and preventing catalyst deactivation. organic-chemistry.org The optimization of a Suzuki-Miyaura reaction on a related indazole scaffold highlights how different palladium catalysts and ligands can impact the yield.
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Trace |
| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | 25 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 60 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 81 |
Table 2: Optimization of Catalyst and Ligand in a Suzuki-Miyaura Cross-Coupling Reaction. nih.gov This demonstrates the critical role of the catalyst and ligand selection in achieving high yields.
Lewis acids, such as aluminum chloride, can also be used as catalysts in certain indole syntheses, particularly in Friedel-Crafts type reactions or condensations. uni-rostock.de
Temperature, Pressure, and Reaction Time Optimization
The physical parameters of a reaction—temperature, pressure, and duration—are critical variables that must be optimized to ensure a successful synthesis. bridgew.edu
Temperature : Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of starting materials or products. For example, in the regioselective bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS, increasing the temperature from room temperature to 80 °C significantly improved the yield of the desired C7-brominated product from 0% to 84%. nih.gov
Pressure : While most of the synthetic steps towards 1H-Indole, 2-bromo-7-methyl- are conducted at atmospheric pressure, certain reactions, particularly those involving gaseous reagents or aiming to prevent the boiling of a low-boiling solvent at elevated temperatures, may be performed under increased pressure in a sealed vessel.
Reaction Time : The duration of a reaction is optimized to allow for the complete conversion of the starting material to the desired product while minimizing the formation of degradation products or side-products from subsequent reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for determining the optimal reaction time. mdpi.com
Advanced Purification Techniques and Purity Assessment
The isolation and purification of 1H-Indole, 2-bromo-7-methyl- from reaction mixtures are critical steps to ensure a high degree of purity for subsequent applications. Advanced techniques such as chromatographic separations and crystallization are indispensable for removing starting materials, by-products, and other impurities. The assessment of purity is typically performed in conjunction with these purification methods.
Chromatographic Separations (e.g., Silica (B1680970) Gel Column Chromatography, High-Performance Liquid Chromatography)
Chromatography is a cornerstone technique for the purification of indole derivatives. The choice between methods like silica gel column chromatography and High-Performance Liquid Chromatography (HPLC) depends on the scale of the purification, the nature of the impurities, and the required final purity.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely employed method for the preparative scale purification of bromo-indole compounds due to its efficiency and cost-effectiveness. The principle involves the separation of components in a mixture based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). For compounds structurally similar to 1H-Indole, 2-bromo-7-methyl-, various solvent systems have been proven effective.
For instance, the purification of a related compound, 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, was successfully achieved using a mobile phase of 1:1 hexanes-ethyl acetate. researchgate.net Similarly, crude 5-bromo-7-methylindole, an isomer of the target compound, is purified by silica gel column chromatography. google.com Another example involves the purification of 3-bromo-1-(tert-butyldimethylsilyl)indole using 100% hexane (B92381) as the eluent in flash chromatography. orgsyn.org These examples demonstrate that non-polar to moderately polar solvent systems, typically mixtures of alkanes (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), are effective for eluting bromo-indoles from a silica gel column.
Interactive Data Table: Silica Gel Chromatography Parameters for Bromo-Indole Derivatives
| Compound | Chromatography Type | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine | Column Chromatography | 1:1 Hexanes–Ethyl Acetate | researchgate.net |
| 5-bromo-7-methylindole | Silica Gel Column Chromatography | Not specified | google.com |
| 3-bromo-1-(tert-butyldimethylsilyl)indole | Flash Chromatography | 100% Hexane | orgsyn.org |
| 5-bromo-7-fluoro-1H-indole | Flash Column Chromatography | Ethyl Acetate: Petroleum Ether = 9:1 | chemicalbook.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the purification and purity assessment of organic compounds. It offers higher resolution and speed compared to traditional column chromatography. For bromo-indole derivatives, HPLC is particularly useful for final purification steps (semi-preparative HPLC) and for determining the purity of the final product with high accuracy.
For example, methyl 5-bromo-2-methyl-1H-indole-3-carboxylate was purified using semi-preparative HPLC with methanol (B129727) as the mobile phase. unina.it Furthermore, the purity of 4-bromo-7-methylindole-2-carboxylic acid, another closely related structure, was determined to be over 98% by HPLC, highlighting its role in purity assessment. google.com
Interactive Data Table: HPLC Applications for Bromo-Indole Derivatives
| Compound | HPLC Application | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Purification (Semi-preparative) | Methanol | unina.it |
| 4-bromo-7-methylindole-2-carboxylic acid | Purity Assessment (>98%) | Not specified | google.com |
Crystallization and Recrystallization Procedures
Crystallization is a fundamental technique for the purification of solid organic compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A crude solid product can be dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
For derivatives of 2-bromo-indole, crystallization is an effective final purification step. Single crystals of 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine, suitable for X-ray diffraction, were obtained by the slow evaporation of the solvent after chromatographic purification, yielding a yellow solid. researchgate.net This method involves dissolving the compound in a solvent or solvent mixture in which it is moderately soluble and allowing the solvent to evaporate slowly at room temperature, which can lead to the formation of high-purity crystals. The choice of solvent is critical and is often determined empirically. The formation of a solid product, as noted in this example, indicates that crystallization is a viable and potent method for achieving high purity. researchgate.net
Chemical Reactivity and Transformation Studies of 1h Indole, 2 Bromo 7 Methyl
Reactivity of the Bromine Substituent
The carbon-bromine bond at the C2 position is the primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions for Diverse Functionalization
The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. While not as common as cross-coupling reactions for C-C bond formation, this pathway provides a route for the introduction of heteroatom nucleophiles. For instance, the displacement of the bromide with amines can be achieved to synthesize 2-amino-7-methylindole derivatives. These reactions are typically carried out in the presence of a base and often require elevated temperatures.
The general conditions for such transformations involve reacting 1H-Indole, 2-bromo-7-methyl- with a suitable nucleophile, such as a primary or secondary amine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of base is crucial and can range from inorganic bases like potassium carbonate to stronger organic bases.
| Nucleophile | Product | Typical Conditions |
| Primary/Secondary Amine | 2-Amino-7-methyl-1H-indole derivative | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat |
| Alkoxide | 2-Alkoxy-7-methyl-1H-indole derivative | Base (e.g., NaH), Solvent (e.g., THF) |
| Thiolate | 2-Thioalkyl-7-methyl-1H-indole derivative | Base (e.g., Cs2CO3), Solvent (e.g., DMF) |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C2 position of 1H-Indole, 2-bromo-7-methyl-. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 7-methyl group generally does not interfere with these transformations and can even subtly influence the electronic properties of the indole (B1671886) ring.
Suzuki-Miyaura Coupling: This reaction is a versatile method for the formation of C-C bonds by coupling the bromoindole with an organoboron reagent, typically a boronic acid or its ester. It is widely employed for the synthesis of 2-aryl- and 2-heteroaryl-7-methylindoles. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh3)4 or one generated in situ from a palladium(II) precursor like Pd(OAc)2, a phosphine (B1218219) ligand, and a base. A one-pot halogenation of 7-methyl-1H-indole-3-carbaldehyde followed by a Suzuki cross-coupling has been reported, demonstrating the compatibility of the 7-methylindole (B51510) core with these reaction conditions. scribd.com
Heck Reaction: The Heck reaction enables the arylation or vinylation of alkenes. In the context of 1H-Indole, 2-bromo-7-methyl-, it is used to introduce alkenyl substituents at the C2 position. The reaction typically involves a palladium catalyst, a base, and an alkene. The choice of ligand and reaction conditions can influence the stereoselectivity of the newly formed double bond.
Sonogashira Coupling: This reaction is a reliable method for the synthesis of 2-alkynyl-7-methylindoles by coupling the bromoindole with a terminal alkyne. The catalytic system usually comprises a palladium complex, a copper(I) co-catalyst, and an amine base. This reaction is instrumental in creating extended π-systems and providing precursors for further transformations. nih.govacs.org
The table below summarizes typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh3)4 or Pd(OAc)2/Ligand | Na2CO3, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | 2-Aryl/Heteroaryl-7-methyl-1H-indole |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)2/Ligand | Et3N, K2CO3 | DMF, Acetonitrile | 2-Alkenyl-7-methyl-1H-indole |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Et3N, Diisopropylamine | THF, DMF | 2-Alkynyl-7-methyl-1H-indole |
Palladium-Catalyzed C-H Activation and Functionalization
While functionalization at the C-Br bond is the most common strategy, palladium-catalyzed C-H activation offers an alternative and atom-economical approach to introduce new bonds. For indole derivatives, C-H functionalization can be directed to various positions on the indole ring. Although specific examples for 1H-Indole, 2-bromo-7-methyl- are not extensively documented, general methodologies for indole C-H functionalization are well-established. rsc.orgbeilstein-journals.orgnih.gov Directing groups on the indole nitrogen can be employed to achieve regioselectivity, for instance, directing arylation to the C7 position. Given the presence of the bromine at C2, C-H activation at other positions, such as C3 or on the benzene (B151609) ring, could potentially be explored with appropriate catalytic systems, offering pathways to multiply substituted 7-methylindole derivatives.
Reactivity of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring is a nucleophilic center and can readily participate in various reactions to afford N-substituted derivatives.
N-Alkylation and N-Acylation for Derivatization
The hydrogen atom on the indole nitrogen can be substituted with a variety of alkyl and acyl groups. These reactions are fundamental for modifying the electronic and steric properties of the indole and are often used to protect the N-H group during subsequent transformations at other positions.
N-Alkylation: This is typically achieved by treating the indole with a base to generate the indolide anion, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate). Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), and the reactions are usually performed in polar aprotic solvents like DMF or THF. rsc.orgnih.gov
N-Acylation: Acyl groups can be introduced onto the indole nitrogen using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Lewis acids can also be employed to promote acylation. nih.govresearchgate.net
The table below provides an overview of typical N-functionalization reactions.
| Reaction | Reagent | Base/Catalyst | Solvent | Product |
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr) | NaH, K2CO3, Cs2CO3 | DMF, THF | 1-Alkyl-2-bromo-7-methyl-1H-indole |
| N-Acylation | Acyl chloride (e.g., AcCl) or Anhydride (e.g., Ac2O) | Et3N, Pyridine | Dichloromethane, THF | 1-Acyl-2-bromo-7-methyl-1H-indole |
Formation of N-Heterocyclic Carbenes (NHCs) from Indole Precursors
While less common for indoles compared to imidazoles or triazoles, the indole scaffold can in principle serve as a backbone for the formation of N-heterocyclic carbenes (NHCs). The synthesis of an indole-based NHC precursor would typically involve N-alkylation to form a 1,3-disubstituted indolium salt. Subsequent deprotonation at the C2 position would generate the NHC. However, in the case of 1H-Indole, 2-bromo-7-methyl-, the presence of the bromine atom at the C2 position precludes the direct formation of a C2-unsubstituted NHC. A synthetic strategy would first require the removal or displacement of the bromine, followed by the construction of the appropriate indolium salt precursor. The resulting indole-annulated NHCs could serve as ligands for transition metals or as organocatalysts. The development of synthetic routes to such carbenes from bromoindoles represents an area for further exploration. nih.gov
Oxidation and Reduction Pathways of the Indole Core
The indole core can undergo both oxidation and reduction, targeting either the pyrrole (B145914) ring or the entire bicyclic system.
The oxidation of indoles can lead to several products depending on the oxidant and reaction conditions. A significant pathway is the oxidation of the C2-C3 double bond to form indoline-2,3-diones, commonly known as isatins. nih.gov This transformation is valuable as isatins are important synthetic intermediates. dntb.gov.ua Reagents such as N-bromosuccinimide (NBS) in DMSO or molecular iodine with tert-butyl hydroperoxide (I₂/TBHP) have been effectively used for the direct conversion of indoles to isatins. semanticscholar.orgscribd.com Applying these conditions to 1H-Indole, 2-bromo-7-methyl- would be expected to produce 2-bromo-7-methyl-1H-indole-2,3-dione.
The reduction of the indole nucleus can be directed selectively to either the pyrrole or the benzene ring.
Reduction to Indoline: The selective reduction of the C2-C3 double bond of the pyrrole ring yields the corresponding indoline. This is most commonly achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon. organic-chemistry.org Another effective method involves the use of borane (B79455) complexes in the presence of trifluoroacetic acid. google.com These methods would convert 1H-Indole, 2-bromo-7-methyl- to 2-bromo-7-methyl-2,3-dihydro-1H-indole.
Birch Reduction: The Birch reduction is a dissolving-metal reduction (typically Na or Li in liquid NH₃ with an alcohol) that selectively reduces aromatic rings. google.com This reaction reduces the benzene portion of the indole nucleus to a cyclohexadiene, leaving the pyrrole ring intact. The regioselectivity is governed by the substituents on the benzene ring.
Transformations Involving the Methyl Group at C7
The C7-methyl group is a benzylic position and is therefore susceptible to radical halogenation and oxidation reactions.
Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid. A classic method for this transformation is the use of hot, basic potassium permanganate (B83412) (KMnO₄), followed by an acidic workup. masterorganicchemistry.com More modern and milder methods using various metal catalysts or photocatalysis have also been developed. mdpi.comorganic-chemistry.org This reaction would transform 1H-Indole, 2-bromo-7-methyl- into 2-bromo-1H-indole-7-carboxylic acid. It is also possible to achieve partial oxidation to the corresponding benzylic alcohol, (2-bromo-1H-indol-7-yl)methanol, under specific conditions. nih.gov
Table 2: Transformations of the C7-Methyl Group
| Reaction Type | Typical Reagents | Expected Product |
| Benzylic Oxidation | 1. KMnO₄, NaOH, heat; 2. H₃O⁺ | 2-bromo-1H-indole-7-carboxylic acid |
| Benzylic Hydroxylation | Ag(I) catalyst, CAN (oxidant) | (2-bromo-1H-indol-7-yl)methanol |
Oxidation to Aldehyde or Carboxylic Acid Derivatives
The oxidation of the 7-methyl group of 1H-Indole, 2-bromo-7-methyl- to an aldehyde (2-bromo-1H-indole-7-carbaldehyde) or a carboxylic acid (2-bromo-1H-indole-7-carboxylic acid) represents a valuable transformation for introducing functional handles for further molecular elaboration. While direct studies on the oxidation of this specific molecule are not extensively documented, the reactivity can be inferred from established methods for the oxidation of methyl groups on aromatic and heterocyclic rings.
Common oxidizing agents for such transformations include selenium dioxide (SeO2), chromium-based reagents (e.g., CrO3, PCC, PDC), and manganese dioxide (MnO2). The choice of reagent and reaction conditions is crucial to achieve the desired oxidation state and to avoid over-oxidation or degradation of the indole ring, which is sensitive to strongly acidic and oxidizing conditions.
For the selective oxidation to the aldehyde, reagents such as selenium dioxide are often employed. The reaction typically proceeds by an ene reaction followed by a orgsyn.orgfrontiersin.org-sigmatropic rearrangement and subsequent hydrolysis.
Hypothetical Reaction Scheme for Oxidation to Aldehyde:
Further oxidation of the aldehyde or direct oxidation of the methyl group to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) under controlled pH conditions.
Hypothetical Reaction Scheme for Oxidation to Carboxylic Acid:
The following interactive data table summarizes hypothetical research findings for these oxidation reactions, based on typical results observed for similar substrates.
| Oxidizing Agent | Target Product | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| SeO2 | Aldehyde | Dioxane/H2O | 100 | 12 | 65 |
| MnO2 | Aldehyde | Dichloromethane | 25 | 24 | 70 |
| CrO3 | Carboxylic Acid | Acetic Acid | 80 | 6 | 50 |
| KMnO4 | Carboxylic Acid | Pyridine/H2O | 90 | 8 | 55 |
It is important to note that the bromine atom at the 2-position may influence the reactivity of the indole ring and the methyl group, potentially requiring optimization of reaction conditions.
Free Radical Reactions and Side-Chain Functionalization
The 7-methyl group of 1H-Indole, 2-bromo-7-methyl- is also a potential site for free radical reactions, enabling the introduction of various functional groups through side-chain functionalization. A common example of such a reaction is free radical bromination, which can be initiated by light or a radical initiator like N-bromosuccinimide (NBS) in the presence of a peroxide.
This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the propagation step, a bromine radical abstracts a hydrogen atom from the methyl group to form a benzylic-type radical, which is stabilized by resonance with the indole ring. This radical then reacts with a bromine source to form the brominated product and a new bromine radical.
Hypothetical Reaction Scheme for Free Radical Bromination:
The resulting 2-bromo-7-(bromomethyl)-1H-indole is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functionalities, such as amines, ethers, and esters, at the 7-position.
The table below presents hypothetical data for the free radical bromination and subsequent nucleophilic substitution reactions.
| Reagent(s) | Product | Solvent | Reaction Conditions | Hypothetical Yield (%) |
| NBS, AIBN | 2-bromo-7-(bromomethyl)-1H-indole | CCl4 | Reflux, 8h | 80 |
| NaN3 | 7-(azidomethyl)-2-bromo-1H-indole | DMF | 25°C, 12h | 90 |
| CH3ONa | 2-bromo-7-(methoxymethyl)-1H-indole | Methanol (B129727) | Reflux, 6h | 85 |
| KCN | 2-(2-bromo-1H-indol-7-yl)acetonitrile | DMSO | 60°C, 10h | 75 |
These functionalization strategies significantly expand the synthetic utility of 1H-Indole, 2-bromo-7-methyl-, providing pathways to novel indole derivatives with potential applications in various fields of chemical research. The interplay between the substituents on the indole ring and the reaction conditions would be a critical factor in determining the outcome of these transformations.
Spectroscopic and Structural Elucidation of 1h Indole, 2 Bromo 7 Methyl
The definitive identification and structural confirmation of 1H-Indole, 2-bromo-7-methyl- rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry (MS) confirms the elemental composition and molecular weight.
Theoretical and Computational Studies of 1h Indole, 2 Bromo 7 Methyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods are essential for elucidating the geometric and electronic structures of 1H-Indole, 2-bromo-7-methyl-.
Density Functional Theory (DFT) for Geometric and Electronic Structure Determination
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic properties of molecules. By employing functionals like B3LYP with basis sets such as 6-311+G, researchers can calculate the ground-state structure of 1H-Indole, 2-bromo-7-methyl-. These calculations yield precise bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
The electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is critical for predicting the molecule's reactivity and intermolecular interactions.
Table 1: Conceptual DFT-Based Reactivity Descriptors
| Parameter | Formula |
|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |
| Hardness (η) | η = (ELUMO - EHOMO) / 2 |
| Softness (S) | S = 1 / (2η) |
Ab Initio Methods for High-Accuracy Energy and Property Calculations
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory for calculating molecular energies and properties. These methods are computationally more intensive than DFT but can provide more accurate results, particularly for systems where electron correlation is significant. For 1H-Indole, 2-bromo-7-methyl-, ab initio calculations can be used to refine the energy landscape and predict properties with high fidelity, serving as a benchmark for less computationally expensive methods.
Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Frontier Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. Analysis of the spatial distribution of HOMO and LUMO orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation of the theoretical models.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1H-Indole, 2-bromo-7-methyl-. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for such predictions. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can obtain the chemical shifts.
Table 2: Representative Experimental ¹³C NMR Chemical Shifts for a Bromo-methyl-indole Skeleton
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | ~122.3 |
| C3 | ~113.1 |
| C3a | ~129.6 |
| C4 | ~120.4 |
| C5 | ~124.3 |
| C6 | ~118.2 |
| C7 | ~104.7 |
| C7a | ~135.1 |
| CH₃ | ~10.0 |
Note: This data is for 7-bromo-3-methyl-1H-indole and serves as an illustrative example. Specific data for 2-bromo-7-methyl-1H-indole is required for a direct comparison.
Vibrational Frequency Calculations for IR and Raman Spectra
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined.
These calculated spectra for 1H-Indole, 2-bromo-7-methyl- can be compared with experimental IR and Raman data to confirm the molecular structure and the accuracy of the computational model. Each vibrational mode can be visualized to understand the specific atomic motions, aiding in the assignment of experimental spectral bands.
UV-Vis Absorption and Emission Spectra Modeling
The prediction of UV-Vis absorption and emission spectra through computational methods provides valuable insights into the electronic transitions of a molecule. For indole (B1671886) and its derivatives, these spectra are typically modeled using time-dependent density functional theory (TD-DFT). The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data.
Computational studies on indole and methylated indoles have shown that the UV absorption spectra are characterized by two main bands in the near-ultraviolet region, corresponding to transitions to the ¹Lₐ and ¹Lₑ excited states. For instance, calculations on 3-methylindole (skatole) have been performed to predict its UV-absorbance spectra in various environments. researchgate.net The introduction of a bromine atom at the 2-position and a methyl group at the 7-position in the indole ring of 1H-Indole, 2-bromo-7-methyl- is expected to induce bathochromic (red) shifts in these absorption bands compared to the parent indole molecule. This is due to the combined electron-donating effect of the methyl group and the heavy-atom effect of bromine, which can influence the energies of the molecular orbitals involved in the electronic transitions.
Modeling the solvent effects, often through the Polarizable Continuum Model (PCM), is also a critical aspect of accurately predicting UV-Vis spectra in solution. researchgate.net The following table illustrates typical calculated UV-Vis absorption maxima for indole and a methylated indole, which can serve as a basis for estimating the spectral properties of 1H-Indole, 2-bromo-7-methyl-.
| Compound | Basis Set | Environment | Calculated λmax (nm) |
| Indole | 6-31G | Vacuum | ~275 |
| 3-Methylindole | 6-31++G | Vacuum | ~280 |
| 3-Methylindole | 6-31++G** | Water (PCM) | ~285 |
This table is interactive and based on data from analogous compounds to illustrate expected trends.
Reaction Mechanism Investigations through Computational Modeling
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving indole derivatives. Density Functional Theory (DFT) is frequently employed to map out the potential energy surfaces of reactions, locate transition states, and calculate reaction energy profiles.
For reactions involving 1H-Indole, 2-bromo-7-methyl-, such as electrophilic substitution or cross-coupling reactions, computational methods can be used to identify the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes during the reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate these critical points.
Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed to confirm that the transition state connects the reactants and products. This analysis provides a detailed picture of the geometric changes that occur along the reaction pathway. Studies on the palladium-catalyzed reactions of substituted indoles have utilized these methods to understand the intricate steps of the catalytic cycle. tandfonline.com
For 1H-Indole, 2-bromo-7-methyl-, the substituents at the 2- and 7-positions will influence the energy profiles of its reactions. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, will have competing effects on the electron density of the indole ring, thereby affecting its reactivity. DFT calculations on the reactions of various substituted indoles have demonstrated how different functional groups can alter the activation barriers and reaction enthalpies. researchgate.net For example, in electrophilic substitution reactions, the positions of the substituents can direct the incoming electrophile to a specific site on the indole ring.
The following table presents hypothetical relative energies for a generic electrophilic substitution reaction on an indole derivative, illustrating the type of data obtained from such computational studies.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Intermediate | +5.6 |
| Products | -10.8 |
This table is interactive and provides illustrative data for a hypothetical reaction pathway.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules. For a molecule like 1H-Indole, 2-bromo-7-methyl-, understanding its preferred conformations and intramolecular interactions is key to predicting its physical and chemical behavior.
While the indole ring itself is planar and rigid, the orientation of the substituents can be explored through conformational analysis. For 1H-Indole, 2-bromo-7-methyl-, the primary conformational freedom would involve the rotation of the methyl group. Although this rotation has a low energy barrier, identifying the most stable conformation is important for subsequent calculations.
Computational methods for conformational analysis can range from simple molecular mechanics force fields to more accurate quantum mechanical calculations. These studies help in identifying the global minimum energy structure on the potential energy surface. For more complex indole derivatives with flexible side chains, a thorough exploration of the conformational space is essential. nih.gov
Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are two common techniques used to characterize non-covalent interactions, including hydrogen bonds. nih.gov These analyses can provide information on the electron density at the bond critical points and the stabilization energy associated with the interaction. The presence of a hydrogen bond can influence the geometry of the molecule, its vibrational frequencies, and its chemical reactivity. Studies on other halogenated organic compounds have shown that intramolecular halogen bonding can be a significant stabilizing factor. mdpi.com
Advanced Research Applications of 1h Indole, 2 Bromo 7 Methyl As a Chemical Synthon
Building Block for Complex Indole (B1671886) Alkaloid Synthesis
Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often requires the strategic construction of the core indole nucleus followed by intricate functionalization. 2-Haloindoles, such as 1H-Indole, 2-bromo-7-methyl-, are valuable precursors in this context.
The C2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Methodologies like the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide range of substituents at the 2-position. This is critical for building the complex frameworks of many alkaloids. For instance, a Suzuki-Miyaura coupling could be employed to attach an aryl or heteroaryl moiety, a common feature in many indole alkaloids.
While specific total syntheses employing 1H-Indole, 2-bromo-7-methyl- are not extensively documented in prominent literature, its utility can be inferred from established synthetic strategies. The 2-bromo position allows for the regioselective introduction of side chains or annulation to form additional rings, which are key steps in assembling alkaloid skeletons. The 7-methyl group can serve to block a potentially reactive site or to create specific steric interactions that guide the conformation of the final molecule, potentially influencing its biological activity.
Precursor for Novel Organic Functional Materials
The unique electronic properties of the indole ring make it an attractive component for organic functional materials used in electronics and sensing. The ability to form extended π-conjugated systems is crucial for these applications, and 1H-Indole, 2-bromo-7-methyl- provides a direct route to such structures.
The development of organic semiconductors for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on molecules with extensive π-conjugation. Palladium-catalyzed cross-coupling reactions are a primary tool for synthesizing the conjugated polymers and oligomers used in these devices.
1H-Indole, 2-bromo-7-methyl- can serve as a monomer in polymerization reactions. For example, a Suzuki polycondensation with an aryl-diboronic acid could yield a polymer chain incorporating the indole nucleus. The resulting polymer's electronic properties, such as its band gap and charge transport characteristics, would be influenced by the indole unit. The 7-methyl group can enhance the solubility of these typically rigid polymers, which is a critical factor for solution-based processing and device fabrication.
Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis
| Reaction Type | Coupling Partner | Potential Product | Application |
| Suzuki Coupling | Aryl-diboronic acid | Alternating copolymer | Organic Semiconductors |
| Sonogashira Coupling | Di-alkyne | Conjugated polymer with alkyne links | Conductive Polymers |
| Buchwald-Hartwig Amination | Di-amine | Polymer with C-N linkages | Hole-Transport Materials |
Fluorescent probes are designed to detect specific analytes, ions, or environmental changes through a change in their fluorescence emission. Many probes are based on a donor-π-acceptor (D-π-A) architecture to facilitate intramolecular charge transfer (ICT), a process that is often sensitive to the local environment.
The electron-rich indole nucleus of 1H-Indole, 2-bromo-7-methyl- can function as an excellent electron donor and fluorophore core. The reactive C2-bromo position is an ideal site to introduce a π-conjugated linker or an electron-accepting group via cross-coupling, thereby creating a D-π-A structure. Furthermore, this position can be used to attach a specific recognition moiety (e.g., a chelator for a metal ion) that, upon binding to its target, modulates the fluorescence of the indole core. The 7-methyl group can help to fine-tune the photophysical properties and prevent quenching effects like π-stacking in the solid state.
Scaffold in Medicinal Chemistry Research and Drug Discovery
The indole scaffold is a mainstay in medicinal chemistry, with numerous approved drugs containing this motif. Its ability to mimic the side chain of the amino acid tryptophan allows it to interact with a wide range of biological targets. Halogenated indoles like 1H-Indole, 2-bromo-7-methyl- are instrumental in the early stages of drug discovery for scaffold elaboration and structure-activity relationship (SAR) studies.
The indole nucleus is a validated pharmacophore for the inhibition of several enzymes. Research has identified indole derivatives as promising inhibitors for enzymes involved in metabolic diseases and purine biosynthesis.
Fructose-1,6-bisphosphatase (FBPase) Inhibition: FBPase is a key regulatory enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. Several studies have identified indole-based compounds as potent allosteric inhibitors of FBPase. Specifically, derivatives of indole-2-carboxylic acid have been shown to bind to the AMP allosteric site. nih.govacs.org The indole scaffold fits into the purine pocket, while the 2-carboxylate group forms crucial hydrogen bonds that mimic those of the natural regulator, AMP. nih.gov
1H-Indole, 2-bromo-7-methyl- is a direct precursor for this class of inhibitors. The C2-bromo group can be converted into the essential carboxylic acid moiety through methods such as lithium-halogen exchange followed by carboxylation, or palladium-catalyzed carbonylation. The 7-methyl group allows for exploration of the SAR in a region of the binding pocket that is distinct from the primary interaction sites, potentially leading to improved potency or selectivity.
Table 2: Examples of Indole-based FBPase Inhibitors and their Activity Note: The following data are for analogous indole-2-carboxylic acid derivatives to demonstrate the potential of the scaffold.
| Compound | R Group at C3 | IC₅₀ (µM) |
| 22f | N-acetyl-p-toluenesulfonamide | 0.42 |
| 22g | N-acetyl-p-chlorobenzenesulfonamide | 0.81 |
| Compound A | H | >50 |
| (Data sourced from literature on indole-based FBPase inhibitors nih.gov) |
Inosine Monophosphate (IMP) Dehydrogenase Inhibition: IMP dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. As this pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and lymphocytes, IMPDH is a validated target for anticancer and immunosuppressive drugs. nih.gov The development of novel IMPDH inhibitors is an active area of research. While specific inhibitors based on the 2-bromo-7-methyl-1H-indole scaffold are not yet prominent, the general utility of heterocyclic compounds as precursors for nucleotide biosynthesis inhibitors makes it a relevant starting point for synthetic efforts in this field. columbia.edumdpi.com The 2-bromo position allows for the introduction of functionalities designed to mimic the substrate or bind to adjacent pockets in the enzyme's active site.
Investigations into Antimicrobial Properties (e.g., antibacterial, antifungal)
The indole nucleus is a well-established pharmacophore in the design of new antimicrobial agents. While direct studies on the antimicrobial properties of 1H-Indole, 2-bromo-7-methyl- are not extensively documented, its potential as a synthon is evident from research on analogous substituted indole derivatives. The 2-bromo position is particularly suitable for modification via cross-coupling reactions, allowing for the introduction of various pharmacologically active moieties.
Research into related indole structures demonstrates the effectiveness of this scaffold against a range of pathogens. For instance, studies on indole derivatives hybridized with other heterocyclic systems like 1,2,4-triazole and 1,3,4-thiadiazole have yielded compounds with significant antibacterial and antifungal activities. One study highlighted that certain indole-triazole derivatives exhibited a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.
Furthermore, the strategic placement of halogen and alkyl groups on the indole ring is a known method to modulate antimicrobial potency. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed that specific substitution patterns, including bromo and methyl groups, led to high activity against staphylococci and Candida albicans a2bchem.com. For example, the compound 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole demonstrated an MIC of 7.8 μg/mL against S. aureus and 3.9 μg/mL against MRSA a2bchem.com. These findings underscore the potential of using 1H-Indole, 2-bromo-7-methyl- as a starting material to synthesize novel antimicrobial candidates.
| Compound Structure | Target Organism | Observed Activity (MIC) |
|---|---|---|
| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus (MRSA) | 3.9 µg/mL a2bchem.com |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | 3.9 µg/mL a2bchem.com |
| Indole-Triazole Derivative 3d | C. krusei | 3.125 µg/mL |
Exploration of Anti-inflammatory and Anticancer Potentials in Research Models
The indole framework is a "privileged motif" in the development of targeted anticancer and anti-inflammatory agents due to its ability to interact with various biological targets. rsc.org As a synthon, 1H-Indole, 2-bromo-7-methyl- serves as a valuable starting point for creating more complex molecules with potential therapeutic activities. The functional groups on this synthon allow for its incorporation into larger molecular designs aimed at enhancing pharmacokinetic properties and modulating biological targets. a2bchem.com
Anti-inflammatory Potential: Research has shown that hybrid molecules containing indole nuclei possess promising anti-inflammatory properties. For example, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in research models. nih.gov The synthesis of novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has also yielded compounds that effectively inhibit the production of inflammatory mediators in cell-based assays. This highlights the strategy of using a core indole structure, which could be derived from a synthon like 1H-Indole, 2-bromo-7-methyl-, and functionalizing it to achieve desired biological effects.
Anticancer Potential: The versatility of the indole scaffold is widely exploited in oncology research. Numerous indole derivatives have been developed as inhibitors of key targets in cancer progression, such as protein kinases and tubulin. openmedicinalchemistryjournal.com For instance, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to possess broad-spectrum antitumor potency, with some compounds being significantly more potent than the established drug Sunitinib against selected cancer cell lines.
The development of benzofuran-indole hybrids has led to the identification of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer. nih.gov These studies exemplify how a substituted indole core can be a critical component of a molecule designed for high-affinity binding to a specific biological target. The 2-bromo-7-methyl-indole synthon could be utilized in similar synthetic strategies to generate novel compound libraries for screening against various cancer cell lines and molecular targets.
| Compound Type | Biological Target/Model | Key Research Finding |
|---|---|---|
| Indole-Imidazolidine Derivative (LPSF/NN-52) | Acetic acid-induced nociception | 52.1% reduction in abdominal writhing nih.gov |
| 5-bromo-7-azaindolin-2-one Derivative (23p) | HepG2, A549, Skov-3 cancer cell lines | IC50: 2.357–3.012 μM (more potent than Sunitinib) |
| Benzofuran-Indole Hybrid (8aa) | EGFR inhibitor for NSCLC cells | Potently blocked EGFR signaling pathway and cell viability nih.gov |
Applications in Catalysis and Organometallic Chemistry
The rigid, aromatic structure of the indole ring makes it an attractive scaffold for the design of ligands used in transition metal catalysis. The specific substitution pattern of 1H-Indole, 2-bromo-7-methyl- offers synthetic handles to develop specialized ligands.
Precursors for N-Heterocyclic Carbene Ligands
N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals. While the most common NHCs are based on five-membered rings like imidazole, there is growing interest in developing novel NHC scaffolds to fine-tune catalytic activity.
Although the direct synthesis of an NHC from 1H-Indole, 2-bromo-7-methyl- is not a standard route, its structure is relevant to the synthesis of expanded-ring or polycyclic NHC precursors. The indole framework can be used to construct fused heterocyclic systems that, upon further reaction, can yield NHC proligands (azolium salts). The 2-bromo position could be functionalized to build out a new heterocyclic ring, while the 7-methyl group would provide steric bulk near the resulting metal center, potentially influencing the selectivity of a catalytic reaction. Research into seven-membered NHC ligands derived from complex diamines has shown that ring expansion and the introduction of steric hindrance can lead to unique, chiral C₂-symmetric structures suitable for catalysis smolecule.comresearchgate.net.
Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Indole-based architectures have emerged as powerful platforms for creating novel chiral ligands. The defined geometry and potential for functionalization make indoles excellent building blocks.
The synthon 1H-Indole, 2-bromo-7-methyl- is well-suited for this purpose. The bromine atom at the C2 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to attach phosphine (B1218219), amine, or other coordinating groups. The inherent planarity of the indole ring, combined with the out-of-plane steric influence of the 7-methyl group, could be used to create a well-defined chiral pocket around a metal center. For example, bis-indole scaffolds have been used to create a class of C₂-symmetric, spirocyclic compounds called SPINDOLEs, which have proven effective as ligands in highly selective reactions like hydrogenation and allylic alkylation. The principles used in designing such complex ligands could be applied to synthons like 1H-Indole, 2-bromo-7-methyl- to develop new, modular ligands for a variety of asymmetric transformations.
Future Research Directions and Unaddressed Challenges
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of 2-bromo-7-methylindole and its derivatives must align with the principles of green chemistry, focusing on sustainability and high atom economy. rsc.orgtandfonline.com Traditional multi-step syntheses often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of novel synthetic routes that are both environmentally benign and efficient.
Key areas of focus include:
Catalytic C-H Activation: Direct functionalization of the C-H bonds of simpler, readily available precursors would be a highly atom-economical approach to the 2-bromo-7-methylindole core. mdpi.com
Mechanochemistry and Microwave-Assisted Synthesis: These techniques offer alternatives to conventional heating, often leading to shorter reaction times, higher yields, and reduced energy consumption. rsc.orgtandfonline.com A mechanochemical protocol for the Fischer indolisation has been developed, demonstrating an environmentally friendly, solvent-free procedure. rsc.org
Use of Greener Solvents: Exploring reactions in water, ionic liquids, or deep eutectic solvents can replace hazardous organic solvents typically used in indole (B1671886) synthesis. researchgate.net
| Synthetic Strategy | Key Advantages | Representative Research Focus |
| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps | Ruthenium-catalyzed annulation of anilines with alkynes. mdpi.com |
| Multicomponent Reactions | Increased efficiency, reduced waste, step economy | Ugi-type MCR followed by acid-induced cyclization. rsc.org |
| Mechanochemistry | Solvent-free, reduced energy consumption | Oxalic acid and dimethylurea mediated Fischer indolisation. rsc.org |
| Microwave Irradiation | Rapid reaction times, improved yields | Catalyst-free synthesis in greener solvents. tandfonline.comtandfonline.com |
Exploration of Unprecedented Reactivity and Derivatization Strategies
The 2-bromo-7-methylindole scaffold possesses multiple sites for further functionalization. The bromine atom at the C2 position is a versatile handle for cross-coupling reactions, while the various C-H bonds on the benzene (B151609) ring (C4, C5, C6) and the N-H bond present opportunities for novel derivatization. Future research should aim to explore and exploit this reactivity in unprecedented ways.
Promising avenues for exploration include:
Site-Selective C-H Functionalization: Developing new catalytic systems, potentially using directing groups, to achieve regioselective functionalization at the less reactive C4, C5, and C6 positions is a significant challenge. chim.itnih.gov Ruthenium and rhodium catalysts have shown promise in directing the arylation or alkenylation of specific positions on the indole ring. acs.orgacs.org The presence of the C7-methyl group may offer unique steric and electronic influence on the reactivity of the adjacent C6 position.
Novel Cross-Coupling Reactions: Moving beyond standard cross-coupling partners to introduce novel functionalities at the C2 position via the bromo-substituent. This could involve coupling with complex fragments, organometallic reagents, or leveraging photoredox catalysis for previously inaccessible transformations.
Exploiting the N-H Bond: While N-alkylation is common, exploring more complex N-functionalization, such as N-arylation or the introduction of functional groups that can modulate the electronic properties of the indole ring, is of interest.
| Position | Derivatization Strategy | Potential Catalyst/Reagent | Desired Outcome |
| C2 (via Bromine) | Suzuki/Sonogashira Coupling | Palladium complexes | Introduction of aryl, heteroaryl, or alkynyl groups. |
| C4, C5, C6 | Directed C-H Activation | Ruthenium or Rhodium catalysts | Regioselective introduction of alkyl, vinyl, or aryl groups. acs.orgacs.org |
| C3 | Electrophilic Substitution | Various electrophiles | Introduction of formyl, acyl, or other functional groups. |
| N1 | N-H Functionalization | Bases and electrophiles | Installation of diverse substituents to modulate properties. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new functional molecules based on the 2-bromo-7-methylindole core, the integration of modern synthesis technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Future research in this area should focus on:
Developing Continuous-Flow Syntheses: Translating key synthetic steps for the preparation and derivatization of 2-bromo-7-methylindole into continuous-flow processes. This can lead to improved safety, better process control, higher yields, and easier scalability. acs.org
Automated Reaction Screening: Utilizing automated platforms, such as those employing acoustic droplet ejection (ADE) technology, to rapidly screen a wide range of catalysts, reagents, and reaction conditions on a nanoscale. nih.govrsc.orgresearchgate.net This high-throughput approach can dramatically accelerate the discovery of new reactions and the optimization of existing ones, all while minimizing resource and waste generation. nih.govnih.gov
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. The study of transient intermediates in reactions involving 2-bromo-7-methylindole is an area ripe for exploration using advanced spectroscopic techniques.
Key research directions include:
In-Situ NMR and IR Spectroscopy: Employing techniques like high-pressure NMR and ReactIR™ (in-situ FTIR) to monitor reactions in real-time. mt.comwiley.com This allows for the direct observation of reactive intermediates, catalyst resting states, and the elucidation of reaction kinetics and mechanisms. wiley.comresearchgate.net
Computational Modeling: Combining experimental spectroscopic data with density functional theory (DFT) and other computational methods to model reaction pathways and predict the structures and energies of intermediates and transition states.
Advanced Mass Spectrometry: Using techniques like electrospray ionization-mass spectrometry (ESI-MS) to detect and characterize transient species in the reaction mixture, providing complementary information to NMR and IR studies. acs.org
Applications in Chemical Biology through Proteomic and Metabolomic Approaches
Indole derivatives are prevalent in biological systems and often exhibit significant bioactivity. nih.gov The 2-bromo-7-methylindole scaffold can serve as a valuable starting point for the development of chemical tools to probe biological processes.
Future research should explore:
Metabolomics Studies: Investigating how 2-bromo-7-methylindole or its derivatives are metabolized by biological systems, or how they influence endogenous metabolic pathways. Indole and its derivatives are known signaling molecules, particularly within the gut microbiome, and targeted metabolomics can be used to analyze their diversity and impact. nih.govmetabolon.comresearchgate.net Mass spectrometry-based techniques are central to the qualitative and quantitative analysis of indole compounds in biological samples. creative-proteomics.com
Proteomic Probes: Designing and synthesizing derivatives of 2-bromo-7-methylindole that can be used as probes in chemical proteomics. This could involve creating molecules that selectively bind to specific proteins, allowing for their identification and functional characterization. The bromo-substituent could be leveraged for covalent labeling or as a site for attaching reporter tags.
Antioxidant Properties: Screening derivatives for their ability to protect proteins from oxidative damage. Certain indole derivatives have been shown to act as antioxidants, protecting tryptophan residues in proteins from reactive oxygen species. acs.org
Rational Design and Synthesis of New Functional Molecules Based on the 2-bromo-7-methylindole Core
The ultimate goal of studying 2-bromo-7-methylindole is to use it as a building block for novel functional molecules with tailored properties. The structural and electronic features of this core scaffold make it an attractive starting point for applications in medicinal chemistry and materials science.
Key areas for future development include:
Medicinal Chemistry: The indole scaffold is a well-established pharmacophore. nih.govnih.gov Rational design strategies can be employed to develop derivatives of 2-bromo-7-methylindole as potential therapeutic agents. The unique substitution pattern may lead to novel inhibitors of kinases, tubulin polymerization, or other disease-relevant targets. nih.govchim.it
Functional Materials: Exploring the incorporation of the 2-bromo-7-methylindole unit into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the indole core can be tuned through derivatization at its various positions.
Fluorescent Probes: The inherent fluorescence of some indole compounds can be modulated through chemical modification. nbinno.com Designing and synthesizing derivatives that exhibit changes in their fluorescence properties in response to specific analytes (e.g., metal ions, pH, reactive oxygen species) could lead to new chemical sensors.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-7-methyl-1H-indole, and how can purity be optimized?
- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are effective for introducing substituents to the indole scaffold. For bromination, electrophilic substitution at position 2 can be achieved using N-bromosuccinimide (NBS) under acidic conditions. Methylation at position 7 may require Friedel-Crafts alkylation with methyl iodide and a Lewis acid catalyst. Purification via flash column chromatography (70:30 ethyl acetate/hexane) is recommended, followed by recrystallization. Confirm purity using TLC (Rf ~0.3 in similar systems) and analytical HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-bromo-7-methyl-1H-indole?
- Methodology :
- Spectroscopy : Use and NMR to confirm substitution patterns and monitor reaction progress. Bromine’s electronegativity causes deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS for exact mass matching) .
- Crystallography : Employ single-crystal X-ray diffraction (SHELXL/SHELXTL) for structural elucidation. Heavy atoms like bromine enhance anomalous scattering, improving phase determination. OLEX2 integrates refinement and visualization, ensuring accurate bond-length and angle measurements .
Q. What safety protocols are essential when handling 2-bromo-7-methyl-1H-indole?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to potential toxicity and volatility. Avoid inhalation or skin contact. Store in airtight containers at -20°C to prevent degradation. Consult SDS guidelines for indole derivatives, which highlight hazards like irritation and environmental toxicity .
Advanced Research Questions
Q. How does the bromine atom at position 2 influence crystallographic data quality, and what refinement strategies mitigate challenges?
- Methodology : Bromine’s high electron density can cause absorption errors and anisotropic displacement. Use SHELXL’s absorption correction (SADABS) and refine anisotropic thermal parameters. For weak diffraction, high-intensity synchrotron radiation improves data resolution. Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks .
Q. What structure-activity relationships (SARs) govern 2-bromo-7-methyl-1H-indole’s biological activity, particularly in tubulin inhibition?
- Methodology : Compare IC values against cancer cell lines (e.g., HeLa, NCI/ADR-RES) with varying substituents. The 7-methyl group may enhance hydrophobic interactions in the colchicine-binding pocket, while bromine’s steric effects modulate binding affinity. Use competitive binding assays (e.g., -colchicine displacement) and molecular docking (AutoDock Vina) to validate SARs .
Q. How can computational modeling predict the compound’s interaction with non-tubulin targets like the Hedgehog signaling pathway?
- Methodology : Perform homology modeling of Hedgehog pathway components (e.g., Smoothened receptor) using SWISS-MODEL. Dock 2-bromo-7-methyl-1H-indole into active sites with Glide (Schrödinger Suite). Validate predictions with luciferase reporter assays in NIH3T3 Shh-Light II cells, measuring IC for pathway inhibition .
Q. What strategies are effective for resolving contradictions in reported biological activities of halogenated indoles?
- Methodology :
- Purity Assessment : Re-analyze disputed compounds via NMR (detect impurities) and HRMS.
- Biological Replication : Test activity under standardized conditions (e.g., 48-hour incubation, 10% FBS).
- Structural Confirmation : Compare crystallographic data (e.g., torsion angles) to rule out polymorphic effects .
Q. How can 2-bromo-7-methyl-1H-indole be leveraged in material science applications?
- Methodology : Explore its use as a precursor for conducting polymers via Suzuki-Miyaura coupling. Bromine facilitates cross-coupling with boronic acids, while the methyl group modifies solubility. Characterize optoelectronic properties using UV-Vis spectroscopy and cyclic voltammetry. Collaborate with material scientists to assess thin-film stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
